molecular formula C8H8BrNO2 B1281309 2-Bromo-1,3-dimethyl-4-nitrobenzene CAS No. 60956-25-4

2-Bromo-1,3-dimethyl-4-nitrobenzene

Cat. No. B1281309
CAS RN: 60956-25-4
M. Wt: 230.06 g/mol
InChI Key: KHZIUZUDLBDCMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is a topic of interest due to their applications as intermediates in the production of various pharmaceuticals and organic materials. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethyl)-2-nitrobenzene is synthesized through electrochemical reductions at carbon cathodes in dimethylformamide (DMF) . These methods suggest possible synthetic routes for 2-Bromo-1,3-dimethyl-4-nitrobenzene, which may involve bromination and nitration steps under controlled conditions.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of bromine and nitro groups attached to a benzene ring. The position of these substituents can significantly affect the compound's reactivity and physical properties. For example, the structure of 1-bromo-2,4-dinitrobenzene is confirmed by IR and NMR spectrometry . These techniques could also be used to analyze the structure of 2-Bromo-1,3-dimethyl-4-nitrobenzene, ensuring the correct placement of substituents.

Chemical Reactions Analysis

Bromo-nitrobenzene compounds participate in various chemical reactions. The electrochemical reduction of 1-(2-Bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . Another study shows that α-Bromoacylpolymethylbenzenes react with fuming nitric acid to yield nitromethyl derivatives, which can undergo further cyclization to produce indan-1-one and inden-1-one derivatives . These reactions highlight the potential reactivity of 2-Bromo-1,3-dimethyl-4-nitrobenzene in nucleophilic substitution and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's boiling point, melting point, solubility, and stability. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene discusses factors affecting the reaction, such as raw material rate, reaction time, and temperature . These factors are also relevant for the synthesis and handling of 2-Bromo-1,3-dimethyl-4-nitrobenzene, as they can impact the yield and quality of the final product.

Scientific Research Applications

Reactivity in Ionic Liquids

A study by Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in an ionic liquid, revealing that the ionic solvent promotes reactivity, potentially via stabilization of charged products. This behavior contrasts with that in conventional non-aqueous solvents like acetonitrile, suggesting unique applications in electrochemistry and synthesis within ionic liquid environments (Ernst et al., 2013).

Synthesis of Intermediates for Pharmaceuticals

Zhai Guang-xin (2006) described the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for arrhythmia. The study focused on the Williamson Reaction and explored various conditions, indicating the compound's relevance in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Bromination Reactions

Sobolev et al. (2014) demonstrated that barium tetrafluorobromate (III) acts as a highly active brominating agent. When interacting with nitrobenzene, it forms pure 3-bromo-nitrotoluene, suggesting its efficiency in typical electrophilic bromination of aromatic compounds with electron-donating and accepting substituents (Sobolev et al., 2014).

Cryocrystallization Studies

Sparkes et al. (2014) obtained the crystal structures of 1,2-dimethyl-3-nitrobenzene through in-situ cryocrystallization. This study highlights the compound's role in understanding weak intermolecular interactions like C-H...O and π-π interactions in crystal structures (Sparkes et al., 2014).

Electrochemical Studies

Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene in an ionic liquid, providing insights into the electron transfer mechanisms and the effect of solvent viscosity on voltammetry. This has implications for the use of nitrobenzene derivatives in electrochemistry (Silvester et al., 2006).

Photoreaction Studies

McIntyre et al. (2004) studied the photoreaction of nitrobenzenes, including derivatives like 2-Bromo-1,3-dimethyl-4-nitrobenzene, with hydrobromic acid, revealing efficient reactions leading to high yields of tribromoanilines. This offers insights into the photochemical properties of nitrobenzene derivatives (McIntyre et al., 2004).

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZIUZUDLBDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496214
Record name 2-Bromo-1,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-dimethyl-4-nitrobenzene

CAS RN

60956-25-4
Record name 2-Bromo-1,3-dimethyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60956-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming nitric acid (>90% yellow fuming HNO3) is slowly added to a solution of 2-bromo-m-xylene (20 g, 150 mmol) in acetic acid (100 ml) cooled in an ice bath (above freezing point). The resulting mixture is allowed to warm to room temperature, stirred for 1 hour, and heated at 80° C. for 2 hours or until the reaction is shown to be complete by GC/MS analysis following micro-scale base work-up. The reaction mixture is cooled to room temperature and poured into ice/water with stirring. The resulting yellow precipitates are collected by suction filtration and air dried to obtain 2,6-dimethyl-3-nitrobromobenzene.
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Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-1,3-dimethylbenzene (5.0 g, 27.03 mmol) in sulfuric acid (98%, 40 mL) at −10° C. was added dropwise a solution of nitric acid (68%, 2.74 g, 27.03 mmol) in sulfuric acid (98%, 10 mL). After the reaction was complete the mixture was stirred at −10° C. for 1 h. The reaction mixture was poured onto ice (200 g) the resulting solid filtered, washed with water, and dried in vacuo. The crude was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (100:1) as eluting solvent to afford 2.3 g (37%) of 2-bromo-1,3-dimethyl-4-nitrobenzene as yellow solid (298): 1H NMR (500 MHz, DMSO-d6): δ 7.79 (d, J=8.5, 1H), 7.43 (d, J=8.5, 1H), 2.47 (s, 3H), 2.44 (s, 3H).
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5 g
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10 mL
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Synthesis routes and methods III

Procedure details

Fuming nitric acid (83.3 mL) (>90%) was added slowly to a solution of 2,6-dimethyl bromobenzene (27.9 g, 150 mmol) in acetric acid (167 mL) and cooled in an ice-bath (above f.p). The mix was allowed to come to rt and later heated at 80° C. for 2 h. (HPLC showed no SM). Reaction mixture was cooled and poured into ice-water with stirring. The resulting yellow solid was filtered, washed with ice-water and dried to give 28.7 g of an yellow solid which was used as such in the next step.
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Synthesis routes and methods IV

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